Avanafil was first introduced as a prescription medication under the brand name Stendra. It belongs to the class of phosphodiesterase type 5 inhibitors, which function by increasing blood flow to the penis during sexual stimulation. This compound is classified as a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5, with a chemical designation of (S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-N-(2-pyrimidinylmethyl)-5-pyrimidinecarboxamide .
The synthesis of Avanafil-13C5,15N involves several steps that incorporate stable isotopes into the avanafil structure. While specific synthetic routes for the isotopically labeled compound are not extensively documented, it can be inferred from general avanafil synthesis methods.
Avanafil-13C5,15N has a molecular formula of C18^13C_5H_26ClN^15N_6O_3, with a molecular weight of approximately 489.91 g/mol .
Avanafil-13C5,15N undergoes similar chemical reactions as its non-labeled counterpart. Key reactions include:
The labeling does not significantly alter these reaction pathways but provides insight into metabolic processes through tracer studies.
Avanafil functions by inhibiting phosphodiesterase type 5, leading to increased levels of cyclic guanosine monophosphate within smooth muscle cells in the corpus cavernosum of the penis. This process results in:
The selectivity for phosphodiesterase type 5 over other phosphodiesterases minimizes potential side effects related to cardiovascular function .
Avanafil-13C5,15N exhibits similar physical properties to avanafil but with variations due to isotopic labeling:
Characterization techniques such as nuclear magnetic resonance spectroscopy can provide insights into the structural integrity and isotopic distribution within the compound.
Avanafil-13C5,15N serves several important roles in scientific research:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: